molecular formula C16H16N2O3S B2447345 (E)-2-(4-(2-phenylvinylsulfonamido)phenyl)acetamide CAS No. 1251711-31-5

(E)-2-(4-(2-phenylvinylsulfonamido)phenyl)acetamide

Cat. No.: B2447345
CAS No.: 1251711-31-5
M. Wt: 316.38
InChI Key: TUKQYPSQRYNQQS-ZHACJKMWSA-N
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Description

(E)-2-(4-(2-phenylvinylsulfonamido)phenyl)acetamide is an organic compound that features a sulfonamide group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(2-phenylvinylsulfonamido)phenyl)acetamide typically involves the following steps:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-aminophenylacetic acid with phenylvinylsulfonyl chloride under basic conditions to form the sulfonamide intermediate.

    Coupling Reaction: The intermediate is then coupled with an appropriate reagent to introduce the acetamide group, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(2-phenylvinylsulfonamido)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Products may include sulfonic acids or quinones.

    Reduction: Products may include primary amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential use as a pharmaceutical agent due to its structural features.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-2-(4-(2-phenylvinylsulfonamido)phenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating specific biological pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, potentially interfering with bacterial folate synthesis.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    N-(2-phenylethyl)acetamide: Similar structure but lacks the sulfonamide group.

    4-Acetamidophenyl sulfone: Contains both acetamide and sulfone groups but lacks the phenylvinyl moiety.

Uniqueness

(E)-2-(4-(2-phenylvinylsulfonamido)phenyl)acetamide is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c17-16(19)12-14-6-8-15(9-7-14)18-22(20,21)11-10-13-4-2-1-3-5-13/h1-11,18H,12H2,(H2,17,19)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKQYPSQRYNQQS-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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